![molecular formula C18H24ClN5O2S B2468394 N-(2-(Dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazol-5-carboxamid-hydrochlorid CAS No. 1185086-45-6](/img/structure/B2468394.png)

N-(2-(Dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazol-5-carboxamid-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

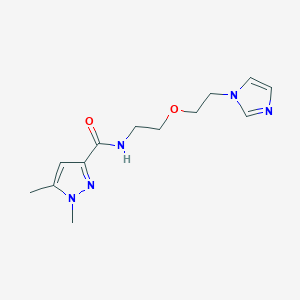

N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H24ClN5O2S and its molecular weight is 409.93. The purity is usually 95%.

BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Das amphiphile Blockcopolymer MPEG-b-(PC-g-PDMAEMA), modifiziert mit effizienter Azid-Alkin-„Klick“-Chemie, selbstassembliert sich zu nanoskaligen Mizellen. Diese Mizellen können das antioxidative, entzündungshemmende und krebshemmende Medikament Quercetin einkapseln.

- Diese mit Medikamenten beladenen Nanopartikel können durch elektrostatische Wechselwirkungen weiter Mizellenkomplexe mit DNA bilden. Dieses duale Abgabesystem ist vielversprechend für die gleichzeitige Medikamenten- und Genabgabe .

- PDMAEMA (Poly[2-(Dimethylamino)ethylmethacrylat]) ist wasserlöslich und positiv geladen. Es kann elektrostatische Komplexe mit anionischen Biomakromolekülen wie DNA und RNA bilden, was es für die Genabgabe nützlich macht.

- PDMAEMA-Nanogels wurden als Medikamentenabgabesysteme für Antikrebsmittel untersucht. So diente beispielsweise quervernetztes PDMAEMA-Nanogel, beladen mit Pilocarpinhydrochlorid, als okuläres Medikamentenabgabesystem .

- Thermosensitive und quervernetzte PDMAEMA-Nanogels wurden für die Abgabe des Antikrebsmittels Doxorubicin verwendet.

- PDMAEMA-basierte Nanocarrier bieten fein abgestimmte Zusammensetzung und Eigenschaften für gezielte Therapien. Ihre kontrollierte Synthese ermöglicht die präzise Gestaltung von biokompatiblen und biologisch abbaubaren polymerbasierten Systemen .

Arzneimittel-Abgabesysteme

Antikrebsanwendungen

Entwicklung von Antikrebsmitteln

Polymer-Nanocarrier

Interpenetrierende Netzwerk-Nanogels

Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in der Medikamentenabgabe, der Antikrebstherapie und als multifunktionaler Nanocarrier ist. Ihre einzigartigen Eigenschaften machen sie zu einem spannenden Forschungsgebiet für biomedizinische Anwendungen. 🌟

Wirkmechanismus

Target of Action

The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound has shown weak COX-1 inhibitory activity and fair COX-2 inhibitory activity .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the levels of prostaglandins, which are responsible for symptoms of inflammation such as pain, redness, and swelling.

Result of Action

The inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation, providing relief from symptoms associated with inflammatory conditions .

Biochemische Analyse

Biochemical Properties

Benzothiazole derivatives have been shown to interact with various enzymes and proteins . They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific interactions of this compound with enzymes, proteins, and other biomolecules need to be further investigated.

Cellular Effects

Benzothiazole derivatives have been reported to have anti-inflammatory properties . They have shown the ability to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation

Molecular Mechanism

It is known that benzothiazole derivatives can inhibit COX-1 and COX-2 enzymes . These enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-ethyl-N-(4-methoxy-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2S.ClH/c1-5-23-13(9-10-19-23)17(24)22(12-11-21(2)3)18-20-16-14(25-4)7-6-8-15(16)26-18;/h6-10H,5,11-12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSQCLQRHZMSET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2468311.png)

![1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2468319.png)

![2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2468321.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2468324.png)

![2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2468326.png)

![3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide](/img/structure/B2468327.png)

![2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2468328.png)

![3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine](/img/structure/B2468330.png)